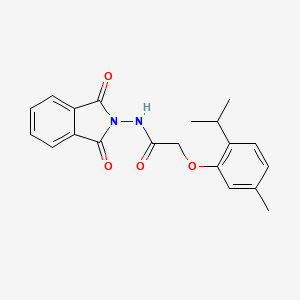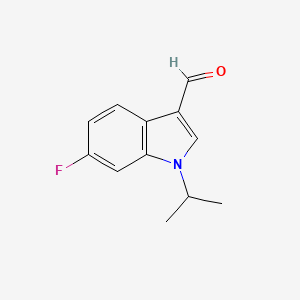
6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It has a molecular formula of C12H12FNO and a molecular weight of 205.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this ring structure is a fluoro group at the 6th position and an isopropyl group at the 1st position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that 1H-Indole-3-carbaldehyde and its derivatives play a significant role in multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación
Fluorescent Probes and Analytical Applications
Fluorogenic Derivatizing Reagents : The use of fluorogenic derivatizing agents like 3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) for liquid chromatography demonstrates the application of indole derivatives in enhancing analytical sensitivity and specificity. FQCA forms highly fluorescent isoindoles upon reaction with primary amines, showcasing the potential of indole carbaldehydes in developing sensitive analytical methods (Beale et al., 1990).
Optical Properties for Biomedical Applications : Research into the synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization strategy reveals the significance of indole derivatives in creating new classes of fluorophores. These compounds exhibit desirable optical properties, making them suitable for use as fluorescent probes in aqueous systems, highlighting the application in biomedical imaging and diagnostics (Park et al., 2015).
Synthesis of Pharmaceutical Intermediates
- Cycloisomerization Reactions : The gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes demonstrates the utility of indole derivatives in synthesizing complex molecules. This method affords products in good to excellent yields, underlining the role of indole carbaldehydes in pharmaceutical synthesis (Kothandaraman et al., 2011).
Reaction Mechanisms and Catalysis
Mechanistic Studies in Fluorophore Formation : The investigation into the reaction mechanisms of indolylethylamines with formaldehyde, forming various fluorophores, illustrates the complex chemistry indole derivatives participate in. These studies are crucial for understanding the chemical biology of neurotransmitters and could inform the development of novel diagnostic methods (Björklund et al., 1973).
Palladium-Catalyzed Synthesis : The synthesis and functionalization of indoles through palladium-catalyzed reactions highlight the adaptability of indole derivatives in organic synthesis, providing a pathway to a wide array of biologically active compounds. This research showcases the importance of indole derivatives in medicinal chemistry and drug development (Cacchi & Fabrizi, 2005).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the aforementioned biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound’s interaction with these enzymes can lead to the formation of various metabolites, which can be further studied for their biological activities .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s ability to bind to specific receptors and enzymes allows it to modulate various biochemical pathways, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities that need to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to form different metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is essential for its function and interaction with other biomolecules .
Propiedades
IUPAC Name |
6-fluoro-1-propan-2-ylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-4-3-10(13)5-12(11)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXCWMDOFNELQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
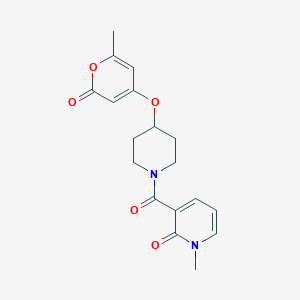
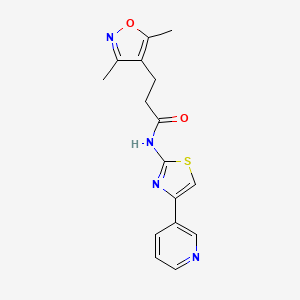
![(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine](/img/structure/B2969847.png)


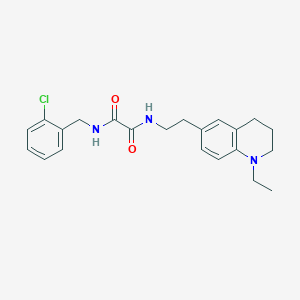
![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide](/img/structure/B2969854.png)


![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)
![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)
